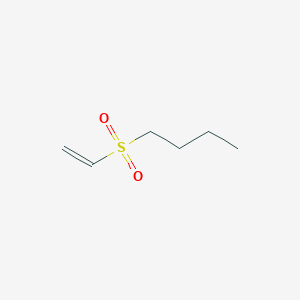

Butyl vinyl sulfone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butyl vinyl sulfone is an organic compound that belongs to the class of vinyl sulfones. Vinyl sulfones are characterized by the presence of a vinyl group (–CH=CH2) attached to a sulfone group (–SO2–). This compound, specifically, has a butyl group (–C4H9) attached to the vinyl sulfone moiety. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Direct Sulfonylation of Olefins and Alkynes: One common method for synthesizing vinyl sulfones involves the direct sulfonylation of olefins and alkynes.

Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids: Another method involves the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids.

Decomposition of Tosylhydrazones: Tosylhydrazones can be decomposed to form vinyl sulfones under specific conditions, such as the presence of a base or heat.

Industrial Production Methods

Industrial production of butyl vinyl sulfone may involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

Butyl vinyl sulfone primarily reacts with nucleophiles via vinylic substitution (SNV) or conjugate addition , depending on the reaction conditions and nucleophile strength.

Key Findings:

-

Thiol Reactivity : Reactions with thiols (e.g., 2-phenylethanethiol, PET) proceed through SNV, where the thiolate anion attacks the β-carbon of the vinyl sulfone, replacing the methylthiolate group (Figure 3 in ).

-

Reversibility : These reactions are nearly thermoneutral, with equilibrium constants close to 1 (e.g., K=0.93 for compound 1 in ), enabling reversible covalent bonding.

-

Reaction Energy : Quantum-chemical calculations show a free energy change (ΔG) of 0.041 kcal/mol for the reaction with PET, confirming minimal thermodynamic bias .

Substitution Reactions

This compound participates in substitution reactions at the sulfone group or vinyl position.

Experimental Data:

-

Selectivity : Substituents on the vinyl sulfone influence reaction pathways. For example, electron-withdrawing groups (e.g., NO₂) suppress side reactions by increasing exothermicity .

Reaction Kinetics

Kinetic studies using ¹H-NMR and IR spectroscopy reveal:

-

Time to Equilibrium : Reactions with PET reach equilibrium in 60–80 minutes (Figure 9–10 in ).

-

Rate Constants : First-order kinetics dominate, with rate constants (k) dependent on solvent polarity and temperature.

IR Spectroscopy Data:

| Wavenumber (cm⁻¹) | Assignment | Role in Monitoring Reaction |

|---|---|---|

| 1540 | Starting material (C=C) | Decreases over time |

| 1642 | Product (C-S bond) | Increases over time |

Thermodynamic Analysis

Computational studies (DFT, B3LYP/6-31+G*) predict:

-

Reaction Energies : SNV reactions are thermodynamically favored over additions to α/β-carbons (ΔE > 0 for competing pathways) .

-

Steric Effects : Bulky substituents (e.g., tert-butyl) reduce steric hindrance, favoring reversibility.

Side Reactions and Byproducts

-

Thiol Additions : Addition at α/β-carbons occurs if SNV is suppressed (e.g., in electron-rich environments) .

-

Oxidative Byproducts : Prolonged exposure to air may lead to sulfoxide formation, though not reported in controlled studies .

Structural Insights from Crystallography

X-ray crystallography of related vinyl sulfones highlights:

Scientific Research Applications

Chemical Properties and Reactivity

The electrophilic nature of butyl vinyl sulfone allows it to participate in several chemical reactions, particularly those involving nucleophilic attack. This property is crucial for its application as a building block in organic synthesis and as a reagent in biochemical processes.

Applications in Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo covalent bonding with nucleophiles enables the formation of various derivatives that can be utilized in drug development and material science.

Table 1: Synthetic Applications of this compound

Biological Applications

This compound has shown promise in biological applications, particularly as an inhibitor for various enzymes. Its reactivity allows it to form covalent bonds with active site residues in proteins, which can be exploited for therapeutic purposes.

Case Study: Inhibition of Cysteine Proteases

A study demonstrated that this compound derivatives effectively inhibit trypanosomal cysteine proteases. These proteases are crucial for the survival of the parasite Trypanosoma brucei, which causes sleeping sickness. The selective inhibition observed suggests potential for developing new treatments against this disease .

| Compound | Target Enzyme | Inhibition Activity | Reference |

|---|---|---|---|

| This compound | Cysteine Protease | Significant | |

| Vinyl Sulfone-NH2 | Cancer Cell Imaging | Low Cytotoxicity |

Fluorescent Probes and Imaging Applications

Recent advancements have introduced this compound-based compounds as fluorescent probes for cellular imaging. These probes exhibit strong fluorescence properties, making them suitable for tracking cellular processes and studying cancer biology.

Case Study: Fluorescent Probes for Cancer Imaging

A series of vinyl sulfone-NH2-based push-pull fluorophores were synthesized, demonstrating enhanced fluorescence intensity in cancer cells. These probes can detect changes in cellular viscosity, providing insights into tumor microenvironments .

Mechanism of Action

Butyl vinyl sulfone exerts its effects primarily through covalent modification of target molecules. The vinyl group reacts with nucleophiles, such as thiols, to form stable covalent bonds. This mechanism is particularly relevant in its role as an enzyme inhibitor, where it targets the active site cysteine residue of cysteine proteases .

Comparison with Similar Compounds

Similar Compounds

Ethyl vinyl sulfone: Similar structure but with an ethyl group instead of a butyl group.

Methyl vinyl sulfone: Contains a methyl group instead of a butyl group.

Phenyl vinyl sulfone: Has a phenyl group attached to the vinyl sulfone moiety.

Uniqueness

Butyl vinyl sulfone is unique due to its specific reactivity profile and the presence of the butyl group, which can influence its solubility, reactivity, and overall chemical behavior compared to other vinyl sulfones .

Biological Activity

Butyl vinyl sulfone (BVS) is a member of the vinyl sulfone class, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including cancer, parasitic infections, and neurodegenerative disorders. This article reviews the biological activity of BVS, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its vinyl sulfone functional group, which enhances its reactivity with biological targets. The general structure can be depicted as follows:

BVS acts primarily as an irreversible inhibitor of cysteine proteases, which are crucial in various cellular processes and disease mechanisms. The mechanism involves covalent modification of the active site cysteine residue in these enzymes, leading to prolonged inhibition.

1. Antiparasitic Activity

BVS has shown significant antiparasitic properties, particularly against protozoan parasites such as Trypanosoma brucei. Research indicates that BVS effectively inhibits cysteine proteases like cruzain, which are essential for the survival of these parasites.

Table 1: Inhibition Kinetics of BVS Against Cysteine Proteases

2. Anticancer Activity

BVS has been explored for its anticancer potential through various mechanisms, including the inhibition of cancer cell proliferation and induction of apoptosis. Studies have demonstrated that BVS can modulate signaling pathways associated with cancer cell survival.

Case Study:

A study conducted by Lee et al. (2014) demonstrated that BVS derivatives exhibited potent anticancer activity against several cancer cell lines by inducing cell cycle arrest and apoptosis through the activation of caspase pathways.

3. Neuroprotective Effects

Recent findings suggest that BVS may possess neuroprotective properties, particularly in models of Parkinson's disease (PD). The compound was shown to activate the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes.

Table 2: Neuroprotective Effects of BVS

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Butyl vinyl sulfone, and how can purity and structural identity be validated?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or oxidation of thioethers. For purity validation, use HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 210–280 nm) to assess organic impurities. Structural confirmation requires 1H- and 13C-NMR to verify the vinyl sulfone moiety (δ ~6.5–7.5 ppm for vinyl protons) and FT-IR to confirm sulfone group vibrations (~1300–1150 cm−1). Always compare spectral data with literature or authenticated standards .

Q. How can researchers optimize reaction conditions for this compound in Michael addition reactions?

- Methodological Answer : Use a Design of Experiments (DoE) approach to test variables such as solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst loading (e.g., 1–10 mol% base). Monitor reaction progress via TLC or GC-MS. For reproducibility, document exact molar ratios and reaction times. Refer to kinetic studies in analogous vinyl sulfone systems for baseline parameters .

Q. What analytical techniques are essential for quantifying this compound in complex mixtures?

- Methodological Answer : LC-MS with electrospray ionization (ESI) is optimal for quantification. Use a C18 column (particle size 5 µm) with a mobile phase of acetonitrile/water (70:30 v/v) and a flow rate of 0.5 mL/min. Validate the method per ICH guidelines by assessing linearity (R2 > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (95–105%) .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in iron-catalyzed cross-coupling reactions be resolved?

- Methodological Answer : Contradictions may arise from ligand effects or solvent interactions. Conduct mechanistic studies using 57Fe-Mössbauer spectroscopy to identify active iron species. Compare reaction outcomes under inert (N2) vs. aerobic conditions. Use DFT calculations to model transition states and identify rate-limiting steps. Cross-reference crystal structures (e.g., Fe(dibm)3) to correlate geometry with catalytic efficiency .

Q. What strategies mitigate side reactions when using this compound in bioconjugation with proteins?

- Methodological Answer : To prevent non-specific binding, optimize pH (8.5–9.0) to enhance nucleophilic thiol or amine reactivity. Introduce steric hindrance via PEG spacers (e.g., Vinyl sulfone PEG-2000) to reduce aggregation. Use MALDI-TOF MS to confirm conjugation efficiency and SDS-PAGE to assess protein integrity. For site-specificity, employ genetic engineering to introduce cysteine residues at target sites .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for toxicity studies?

- Methodological Answer : Use in vitro microsomal assays (e.g., human liver microsomes) to evaluate metabolic pathways. Quantify epoxide metabolites via LC-MS/MS and monitor DNA adduct formation (e.g., 1N6-ethenodeoxyadenosine) using 32P-postlabeling. Compare results with inhibitors like diallyl sulfone to assess CYP2E1-specific inactivation. Correlate findings with Ames tests for mutagenicity .

Q. What computational approaches predict the environmental persistence of this compound derivatives?

- Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation half-lives. Use EPI Suite software to calculate log P (octanol-water partition coefficient) and BCF (bioconcentration factor). Validate predictions with OECD 301F ready biodegradability tests. Cross-reference with GC-MS data to track degradation intermediates .

Q. Data Contradiction and Reproducibility

Q. How should researchers address variability in reported catalytic efficiencies of this compound in radical polymerization?

- Methodological Answer : Variability often stems from initiator purity or oxygen contamination. Standardize initiator sources (e.g., AIBN recrystallized from methanol) and degas solvents via freeze-pump-thaw cycles. Use EPR spectroscopy to confirm radical initiation kinetics. Report polydispersity indices (PDI) and molecular weights (GPC) for direct comparison .

Q. Why do NMR spectra of this compound show batch-dependent impurities, and how can this be controlled?

- Methodological Answer : Impurities may arise from incomplete oxidation of thioethers or storage degradation. Implement rigorous purification via column chromatography (silica gel, hexane/ethyl acetate gradient). For storage, use amber vials under argon at −20°C. Include 1H-NMR "fingerprint regions" (δ 0.5–3.0 ppm) in supplementary data to document purity thresholds .

Q. Methodological Best Practices

- Experimental Documentation : Follow Beilstein Journal guidelines: report detailed synthesis protocols (including <5 compounds in the main text), and deposit extensive characterization data (e.g., XRD, HPLC chromatograms) in supplementary files .

- Data Interpretation : Use OriginLab or Python libraries (e.g., SciPy) for statistical analysis. For crystallography, refine structures with SHELXL and validate via R-factor convergence (<5%) .

Properties

CAS No. |

16841-53-5 |

|---|---|

Molecular Formula |

C6H12O2S |

Molecular Weight |

148.23 g/mol |

IUPAC Name |

1-ethenylsulfonylbutane |

InChI |

InChI=1S/C6H12O2S/c1-3-5-6-9(7,8)4-2/h4H,2-3,5-6H2,1H3 |

InChI Key |

ZPQFAVDVWVKUOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCS(=O)(=O)C=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.